Cas no 941869-08-5 (2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide)

2-5-(Hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide is a specialized organic compound featuring a hydroxymethyl-substituted imidazole core with a sulfanyl group and an acetamide side chain. Its structural versatility makes it valuable in synthetic chemistry, particularly in the development of heterocyclic intermediates for pharmaceuticals and agrochemicals. The hydroxymethyl and sulfanyl groups enhance reactivity, enabling selective functionalization, while the methoxyethyl acetamide moiety improves solubility in polar solvents. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or bioactive molecules due to its potential hydrogen-bonding and metal-chelating properties. Its stability under mild conditions further supports its utility in multi-step synthetic pathways.
2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide structure
941869-08-5 structure
Product name:2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide
CAS No:941869-08-5
MF:C9H15N3O3S
MW:245.29870057106
CID:5944183
PubChem ID:42281636

2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide
    • 2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-(2-methoxyethyl)acetamide
    • 941869-08-5
    • 2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
    • AKOS024627403
    • 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
    • F2135-0344
    • Inchi: 1S/C9H15N3O3S/c1-15-3-2-10-8(14)5-12-7(6-13)4-11-9(12)16/h4,13H,2-3,5-6H2,1H3,(H,10,14)(H,11,16)
    • InChI Key: JZXRQVDHTZMTAY-UHFFFAOYSA-N
    • SMILES: S=C1N([H])C([H])=C(C([H])([H])O[H])N1C([H])([H])C(N([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O

Computed Properties

  • Exact Mass: 245.08341252g/mol
  • Monoisotopic Mass: 245.08341252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: -1.8

2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2135-0344-10μmol
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2135-0344-10mg
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2135-0344-20μmol
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2135-0344-3mg
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2135-0344-15mg
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2135-0344-2mg
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2135-0344-20mg
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2135-0344-5μmol
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2135-0344-2μmol
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2135-0344-1mg
2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
941869-08-5 90%+
1mg
$54.0 2023-05-16

Additional information on 2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide

941869-08-5: A Comprehensive Overview of 2-(5-(Hydroxymethyl)-2-Sulfanyl-1H-Imidazol-1-yl)-N-(2-Methoxyethyl)Acetamide

2-(5-(Hydroxymethyl)-2-Sulfanyl-1H-Imidazol-1-yl)-N-(2-Methoxyethyl)Acetamide, commonly referenced by its CAS Registry Number 941869-08-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structural features, has garnered attention due to its potential applications in drug discovery and material science. The compound's structure, comprising an imidazole ring substituted with a hydroxymethyl group, a sulfanyl group, and an acetamide moiety, contributes to its versatile chemical properties.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The presence of the hydroxymethyl group and the sulfanyl group in this molecule introduces hydrophilic and sulfur-based functionalities, respectively, which can enhance its interactions with biological systems. These groups are known to play crucial roles in enzyme inhibition, receptor binding, and other pharmacological activities. For instance, research has shown that sulfur-containing compounds often exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

The acetamide moiety in the molecule further enhances its chemical versatility. Acetamides are known for their ability to form hydrogen bonds, which can significantly influence the compound's solubility and bioavailability. This feature makes 941869-08-5 a promising candidate for drug delivery systems, where solubility is a critical factor. Additionally, the N-(2-methoxyethyl) group introduces an ether linkage, which can improve the compound's stability under physiological conditions.

From a synthetic standpoint, the preparation of 941869-08-5 involves a multi-step process that typically begins with the synthesis of the imidazole ring. The introduction of substituents such as the hydroxymethyl and sulfanyl groups requires precise control over reaction conditions to ensure optimal yields and purity. Researchers have explored various methodologies, including nucleophilic substitution and condensation reactions, to construct this complex molecule efficiently.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of 941869-08-5. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic distributions, which could enhance its binding affinity to target proteins. These findings have encouraged further experimental studies to validate these theoretical predictions.

In terms of applications, 941869-08-5 has shown potential in several areas. Its ability to act as a chelating agent makes it a candidate for metalloenzyme inhibitors, which are essential in treating diseases such as cancer and neurodegenerative disorders. Furthermore, its sulfur-based functionality could be exploited in the development of anti-inflammatory agents, given the role of sulfur compounds in modulating inflammatory pathways.

The compound's structural flexibility also lends itself to applications in materials science. For example, it could serve as a building block for constructing supramolecular assemblies or functional polymers. Its ability to form hydrogen bonds could facilitate self-assembling behaviors, which are valuable in creating nanostructured materials.

Despite its promising properties, further research is required to fully harness the potential of 941869-08-5. Preclinical studies are necessary to evaluate its toxicity profile and pharmacokinetics before it can be considered for therapeutic use. Additionally, exploring its interactions with biological systems at molecular levels will provide critical insights into its mechanism of action.

In conclusion, 2-(5-(Hydroxymethyl)-2-Sulfanyl-1H-Imidazol-1-yl)-N-(2-Methoxyethyl)Acetamide (CAS No: 941869-08-5) is a multifaceted compound with significant potential across various scientific domains. Its unique structure endows it with properties that make it an attractive target for both academic research and industrial applications. As ongoing studies continue to unravel its capabilities, this compound is poised to make meaningful contributions to fields ranging from medicine to materials science.

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